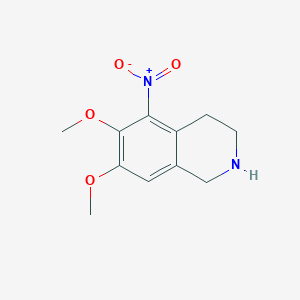

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline is a nitro-substituted tetrahydroisoquinoline (THIQ) derivative. The THIQ scaffold is a privileged structure in medicinal chemistry due to its presence in natural alkaloids and synthetic bioactive compounds. This compound features methoxy groups at positions 6 and 7, a nitro group at position 5, and a partially saturated isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For this compound, specific starting materials and conditions would be chosen to introduce the methoxy and nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or nitro groups.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted tetrahydroisoquinolines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to act as an electron acceptor, while the methoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

The following comparison focuses on structurally related THIQ derivatives, emphasizing substituent effects, synthesis strategies, and biological activities.

Table 1: Key Structural Analogs and Their Properties

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Nitro Group (Position 5): The nitro group in 6,7-dimethoxy-5-nitro-THIQ is expected to confer strong electron-withdrawing effects, altering electronic properties compared to methoxy- or hydroxy-substituted analogs. This may influence redox behavior, solubility, and interactions with biological targets (e.g., enzymes or receptors). In contrast, methyl or allyl substituents (e.g., 1-allyl-THIQ derivatives) enhance lipophilicity and are critical for CNS penetration . Methoxy Groups (Positions 6 and 7): Common in THIQ alkaloids (e.g., reticuline), methoxy groups improve metabolic stability and modulate receptor binding. For example, 6,7-dimethoxy-THIQ derivatives exhibit β-adrenoceptor activity, though weaker than catechol-containing analogs .

Chiral Resolution: Chiral THIQs (e.g., (–)-6,7-dimethoxy-THIQ-carboxylic acid) are resolved via diastereomeric salt formation or asymmetric catalysis, as seen in Petasis and hydrogenation protocols .

Pharmacological Profiles Neurotoxicity vs. Antimicrobial and MDR Reversal: 6,7-Dimethoxy-THIQ amides reverse multidrug resistance in cancer cells, likely via P-glycoprotein binding . Nitro groups in similar scaffolds (e.g., nitrofurans) are known for antimicrobial activity, suggesting possible dual functionality in nitro-THIQs.

Table 2: Physicochemical and Spectroscopic Data for Select THIQs

Biological Activity

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline (DMNTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of DMNTIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DMNTIQ features a complex structure characterized by a tetrahydroisoquinoline core with methoxy and nitro substituents. The molecular formula is C11H14N2O4, and its CAS number is 1745-07-9. The presence of methoxy groups at positions 6 and 7 and a nitro group at position 5 significantly influences its biological activity.

Biological Activity Overview

The biological activities of DMNTIQ can be categorized into several key areas:

1. Anticancer Activity

DMNTIQ has shown promise in cancer research as a potential chemotherapeutic agent. Studies indicate that it may enhance the efficacy of existing anticancer drugs through modulation of drug resistance mechanisms.

- Mechanism of Action : DMNTIQ acts as a modulator of P-glycoprotein (P-gp), a crucial protein involved in multidrug resistance (MDR). By inhibiting P-gp, DMNTIQ enhances the accumulation of chemotherapeutic agents like doxorubicin in cancer cells, leading to increased cytotoxicity .

2. Neuroprotective Effects

Research has indicated that compounds similar to DMNTIQ exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : In rodent models, tetrahydroisoquinoline derivatives have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative conditions .

3. Cardiovascular Effects

DMNTIQ has been investigated for its cardiovascular effects, particularly its ability to influence heart rate and contractility.

- Research Findings : A study involving tachycardia-induced beagle dogs demonstrated that DMNTIQ could effectively reduce heart rate through its action on "funny" current channels (If channels), indicating potential applications in treating arrhythmias .

Structure-Activity Relationship (SAR)

The biological activity of DMNTIQ is closely linked to its chemical structure. The following points summarize key findings related to SAR:

- Methoxy Groups : The presence of methoxy groups at positions 6 and 7 enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.

- Nitro Group : The nitro substituent at position 5 is critical for the modulation of P-gp activity, as it appears to influence binding affinity and selectivity towards various transporters .

Table 1: Summary of Biological Activities

Future Directions

The ongoing research into DMNTIQ suggests several avenues for future investigation:

- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of DMNTIQ in human subjects, particularly for cancer therapy and neuroprotection.

- Analog Development : Synthesis of analogs with modified substituents may yield compounds with enhanced activity or reduced side effects.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

6,7-dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H14N2O4/c1-16-9-5-7-6-12-4-3-8(7)10(13(14)15)11(9)17-2/h5,12H,3-4,6H2,1-2H3 |

InChI Key |

IRMDQYGUJAOOAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2CCNCC2=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.